molecular formula C12H14ClFN4O2S B2438139 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide CAS No. 2094597-41-6

6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide

Cat. No.: B2438139
CAS No.: 2094597-41-6
M. Wt: 332.78
InChI Key: OTPHUVQQSBCLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro and fluoro groups, a pyrazole ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Introduction of Chloro and Fluoro Groups: Halogenation reactions are employed to introduce the chloro and fluoro substituents on the pyridine ring. This can be achieved using reagents like N-chlorosuccinimide (NCS) and Selectfluor.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the amine group of the pyrazole ring with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups on the pyridine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the sulfonamide group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyrazole and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.

    6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-thiol: Similar structure but with a thiol group instead of a sulfonamide group.

Uniqueness

The presence of the sulfonamide group in 6-chloro-2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide imparts unique chemical and biological properties, such as increased solubility and the ability to form strong hydrogen bonds. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-2-fluoro-N-[1-(2-methylpropyl)pyrazol-4-yl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN4O2S/c1-8(2)6-18-7-9(5-15-18)17-21(19,20)10-3-4-11(13)16-12(10)14/h3-5,7-8,17H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPHUVQQSBCLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)NS(=O)(=O)C2=C(N=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.